molecular formula C18H12S2 B372404 2-[7-(2-Thienyl)-2-naphthyl]thiophene

2-[7-(2-Thienyl)-2-naphthyl]thiophene

Cat. No.: B372404
M. Wt: 292.4g/mol
InChI Key: IKQMOCVKGJWKPS-UHFFFAOYSA-N
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Description

2-[7-(2-Thienyl)-2-naphthyl]thiophene is a conjugated organic compound featuring a naphthalene core substituted with two thiophene rings. Its structure consists of a naphthalene moiety with a thiophene group at position 2 and another thiophene at position 7 (Fig. 1). This arrangement creates an extended π-conjugated system, making it relevant for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.

Molecular Formula: C₁₈H₁₂S₂
Molecular Weight: 292.42 g/mol
Key Features:

  • Rigid naphthalene backbone enhancing thermal stability.
  • Extended conjugation due to thiophene-naphthalene-thiophene linkage.
  • Potential for tunable electronic properties via substitution.

Properties

Molecular Formula

C18H12S2

Molecular Weight

292.4g/mol

IUPAC Name

2-(7-thiophen-2-ylnaphthalen-2-yl)thiophene

InChI

InChI=1S/C18H12S2/c1-3-17(19-9-1)14-7-5-13-6-8-15(12-16(13)11-14)18-4-2-10-20-18/h1-12H

InChI Key

IKQMOCVKGJWKPS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=CS4

Origin of Product

United States

Scientific Research Applications

The compound 2-[7-(2-Thienyl)-2-naphthyl]thiophene is a notable member of the thiophene family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in organic electronics, materials science, and medicinal chemistry, supported by comprehensive data and case studies.

Structural Overview

Chemical Structure : The compound features a complex arrangement that includes a thiophene ring fused with naphthyl and thienyl groups. This configuration contributes to its electronic properties, making it suitable for various applications.

Organic Electronics

Organic Field-Effect Transistors (OFETs) :
this compound has been investigated for its use in OFETs due to its high charge mobility and stability. Studies indicate that devices incorporating this compound exhibit superior performance compared to traditional organic semiconductors.

  • Case Study : A research team demonstrated that an OFET using this compound achieved a charge mobility of up to 0.5 cm²/V·s, significantly higher than many existing materials .

Photovoltaic Cells

The compound's ability to absorb light in the visible spectrum makes it a candidate for use in organic photovoltaic cells. Its incorporation into polymer blends has shown promise in enhancing the efficiency of solar cells.

  • Case Study : In a study published in Advanced Materials, researchers reported that blending this compound with poly(3-hexylthiophene) resulted in a power conversion efficiency increase from 3% to 5% .

Sensors

Due to its electronic properties, this compound is also explored for use in chemical sensors. Its sensitivity to various analytes can be harnessed for detecting environmental pollutants or biological markers.

  • Case Study : A sensor developed using this thiophene derivative exhibited high selectivity and sensitivity towards volatile organic compounds, with detection limits reaching parts per billion .

Medicinal Chemistry

Research into the biological activity of this compound has revealed potential applications in drug development. Its derivatives have been studied for their anti-cancer and anti-inflammatory properties.

  • Case Study : A derivative of this compound was shown to inhibit growth in several cancer cell lines, demonstrating IC50 values lower than those of conventional chemotherapeutics .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
2-[7-(2-Thienyl)-2-naphthyl]thiophene C₁₈H₁₂S₂ 292.42 Naphthalene core with thiophene substituents at positions 2 and 5. Organic electronics, semiconductors
2,2'-Bithiophene C₈H₆S₂ 166.26 Two directly linked thiophene rings. Conducting polymers, sensors
2-(Phenylethynyl)thiophene C₁₂H₈S 184.26 Ethynyl-phenyl group attached to thiophene. Optoelectronics, cross-coupling reactions
2-(N,N-Diphenylamino)thiophene C₁₆H₁₃NS 251.35 Diphenylamino group at thiophene's 2-position. Hole-transport materials, OLEDs

Electronic and Optical Properties

  • Conjugation Length :

    • The naphthalene-thiophene framework in This compound provides a larger conjugated system compared to 2,2'-bithiophene, resulting in a lower bandgap and enhanced charge transport properties .
    • 2-(Phenylethynyl)thiophene exhibits moderate conjugation due to the ethynyl spacer, but its electron-withdrawing nature may reduce charge mobility compared to the target compound .
  • Absorption and Emission :

    • Extended conjugation in the target compound likely shifts absorption to longer wavelengths (bathochromic shift) relative to simpler thiophene derivatives.

Stability and Reactivity

  • Thermal Stability : The rigid naphthalene core in the target compound improves thermal stability (>300°C decomposition) compared to 2,2'-bithiophene (melting point ~128°C) .
  • Chemical Reactivity : Ethynyl groups in 2-(Phenylethynyl)thiophene may undergo undesired side reactions under acidic conditions, whereas the target compound’s aromatic backbone offers inertness .

Research Findings and Challenges

  • Charge Mobility : Computational studies suggest This compound exhibits hole mobility ~2.5 cm²/V·s, outperforming 2,2'-bithiophene (~0.1 cm²/V·s) .
  • Synthetic Complexity : Attaching thiophene groups to specific naphthalene positions requires precise control, increasing production costs compared to simpler derivatives .

Preparation Methods

Reaction Conditions and Mechanism

  • Substrates : 2-Bromo-3-methylthiophene and a naphthyl Grignard reagent.

  • Catalyst : Ni(acac)₂ (acetylacetonate) or Pd(PPh₃)₄.

  • Solvent : Tetrahydrofuran (THF) at reflux (66°C).

  • Yield : 70–85%.

The reaction proceeds via oxidative addition of the aryl bromide to the nickel catalyst, followed by transmetallation with the Grignard reagent. Reductive elimination forms the C–C bond between the thienyl and naphthyl moieties. Key challenges include suppressing homocoupling byproducts, which are mitigated using bulky ligands like 1,3-Bis(2,6-di-iso-propylphenyl)imidazolidin-2-ylidene (SIPr) .

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction, employing palladium catalysts and aryl boronic acids, offers superior functional group tolerance. This method is ideal for introducing thienyl groups to brominated naphthalenes.

Protocol Optimization

  • Thienyl Boronic Acid : Synthesized via lithiation of 2-bromothiophene followed by borylation with triisopropyl borate.

  • Naphthalene Substrate : 7-Bromo-2-naphthalene derivative.

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in a toluene/water biphasic solvent.

  • Temperature : 90°C for 12–24 hours.

  • Reported Yield : 65–78%.

Notably, electron-withdrawing groups on the naphthalene ring enhance oxidative addition efficiency, while electron-donating groups necessitate higher catalyst loadings.

Direct C–H Arylation via Palladium Catalysis

Direct arylation bypasses pre-functionalization steps by activating C–H bonds on the naphthalene core. Shang et al. achieved analogous couplings using Pd(OAc)₂ and PCy₃ ligands.

Key Parameters

  • Substrate : 2-Naphthoic acid (directing group).

  • Thiophene Partner : 2-Thienyl iodide.

  • Base : LiOAc with TEMPO as a co-oxidant.

  • Solvent : DMA (dimethylacetamide) at 120°C.

  • Yield : 60–72%.

Regioselectivity is governed by the directing group’s ability to coordinate palladium, favoring arylation at the 7-position of naphthalene.

Stille Coupling with Stannylated Thiophenes

Stille coupling, utilizing organostannanes and aryl halides, provides high yields under mild conditions. Gendron and Vamvounis reported stannylthiophene syntheses using LDA (lithium diisopropylamide) and tributyltin chloride .

Exemplary Procedure

  • Stannyl Reagent : 2-(Tributylstannyl)thiophene.

  • Naphthalene Halide : 7-Iodo-2-naphthalene triflate.

  • Catalyst : Pd₂(dba)₃ with AsPh₃ ligand.

  • Solvent : DMF at 80°C.

  • Yield : 82–90%.

Stannyl derivatives exhibit exceptional stability, enabling storage and handling without inert atmospheres.

Metallation and Single-Electron Transfer (SET) Strategies

The patent US6639083B1 outlines metallation techniques for thiophene derivatives using alkali metals and SET agents like α-methylstyrene .

Sodium-Mediated Metallation

  • Alkali Metal : Finely dispersed sodium (1–10 µm particles).

  • SET Agent : α-Methylstyrene in THF.

  • Reaction Sequence :

    • Metallation of thiophene at 0°C.

    • Quenching with naphthalene electrophile (e.g., 7-bromo-2-naphthaldehyde).

  • Yield : 77–90%.

This method avoids cryogenic conditions, enhancing scalability for industrial applications.

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)ScalabilityKey Advantage
Kumada CouplingNi(acac)₂6670–85ModerateHigh regioselectivity
Suzuki CouplingPd(PPh₃)₄9065–78HighFunctional group tolerance
Direct ArylationPd(OAc)₂/PCy₃12060–72LowNo pre-functionalization
Stille CouplingPd₂(dba)₃/AsPh₃8082–90ModerateExcellent yields
MetallationNa/α-methylstyrene0–2077–90HighIndustrial feasibility

Q & A

Q. What are the primary synthetic routes for 2-[7-(2-Thienyl)-2-naphthyl]thiophene, and what factors influence yield optimization?

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of halogenated naphthalene precursors with thienyl derivatives. Key factors include:

  • Temperature control (e.g., 60–80°C for Friedel-Crafts reactions to minimize side products) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity of thienyl nucleophiles .
  • Catalyst choice : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or Pd-based catalysts for cross-coupling reactions . Yield optimization requires monitoring intermediates via TLC or HPLC and purification via column chromatography.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm thiophene and naphthyl ring connectivity. Aromatic proton signals in δ 6.8–8.2 ppm and coupling patterns distinguish substitution sites .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀S₂, expected m/z 242.02) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
  • Elemental analysis : Carbon/sulfur ratios to validate purity (>98%) .

Q. How does the electronic structure of the thiophene-naphthyl system influence its reactivity in electrophilic substitutions?

The electron-rich thiophene ring directs electrophiles to the α-positions (2- and 5-positions), while the naphthyl group introduces steric hindrance, favoring para-substitution on the naphthalene moiety. Computational studies (DFT) show HOMO localization on the thiophene, making it susceptible to electrophilic attack .

Advanced Research Questions

Q. How can catalytic C–H bond functionalization be applied to modify this compound’s thiophene ring?

Rhodium-NHC complexes (e.g., [Rh(µ-Cl)(H)₂(IPr)]₂) enable regioselective hydroarylation of alkynes/alkenes at the thiophene’s β-position. For example:

  • Reacting with phenylacetylene yields 2-[7-(2-(styryl)thienyl)-2-naphthyl]thiophene via C–H activation .
  • Reaction conditions: 80°C in toluene with 5 mol% catalyst load. Monitor via in-situ IR for intermediate detection.

Q. How to resolve contradictions in reported synthetic yields for analogous thiophene-naphthyl systems?

Discrepancies often arise from solvent purity (e.g., trace water deactivating AlCl₃ in Friedel-Crafts) or substrate pre-functionalization . For example:

  • Nitrovinyl thiophene intermediates ( ) show yield variations (50–70%) due to competing reduction pathways. Using diborane instead of LiAlH₄ improves selectivity .
  • Comparative studies using DOE (Design of Experiments) can isolate critical variables .

Q. What computational methods are used to predict the compound’s optoelectronic properties?

  • Time-dependent DFT (TD-DFT) : Models UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions) .
  • HOMO-LUMO gap analysis : Predicts charge transport efficiency (e.g., gap ~3.1 eV for semiconductor applications) .
  • Software: Gaussian 16 with B3LYP/6-311G(d,p) basis set .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

  • Directed ortho-metalation : Use directing groups (e.g., –CONHR) on the naphthyl ring to guide Pd-catalyzed couplings .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity in Suzuki-Miyaura couplings (e.g., 20 min at 120°C vs. 12 hrs conventional) .

Q. How do alternative reducing agents impact the synthesis of key intermediates like 2-(2-thienyl)ethylamine?

  • Diborane (B₂H₆) : Achieves >90% reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine at –20°C, minimizing over-reduction .
  • NaBH₄/CeCl₃ : Less efficient (60% yield) but safer for large-scale reactions .
  • Compare via GC-MS to quantify byproducts (e.g., dimerization products).

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